N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline
Overview
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline” is a chemical compound with the formula C₁₅H₁₆ClNO . It has a molecular weight of 261.75 . This compound is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C₁₅H₁₆ClNO . The molecule includes a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms. The exact spatial arrangement of these atoms would define the molecule’s 3D structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 261.75 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis Processes and Yield Optimization:
- The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline derivatives involves various steps, including hydrolysis, reduction, addition reactions, and condensation, highlighting the chemical versatility and potential for diverse applications (Wen Zi-qiang, 2007; Zhang Qingwen, 2011; Shi Kai-yun, 2006).
Structural Characterization and Properties:
- The structural characteristics of these compounds, such as the dihedral angles formed by the planes of the pyrrole and benzene rings, and their crystal structure, have been extensively studied. These investigations provide a detailed understanding of the molecular geometry and electronic properties, which are crucial for their potential applications (B. Su et al., 2013; Ümit Ceylan et al., 2016).
Photonic and Electronic Applications
Nonlinear Optical Properties:
- Compounds related to this compound exhibit significant first-order hyperpolarizability, qualifying them for second-order nonlinear optical (NLO) applications. The planar and non-planar structures of these compounds demonstrate high efficiency, making them promising for photonic technologies (B. Raaghul et al., 2022).
Environmental and Biological Applications
Toxicity Evaluation and Environmental Sensing:
- The toxicity of aniline derivatives, including those structurally related to this compound, has been evaluated using various assay systems, indicating their potential impact on environmental and biological systems. Moreover, these compounds' interactions with biomarkers and their sensing capabilities for specific chemical entities have been explored, underlining their relevance in environmental monitoring and health diagnostics (T. Abe et al., 2001; Yingmin Jin et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-12-11-14(7-8-15(12)16)18-10-9-17-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVQRAUQPDSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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